2-Amino-4,5-difluorobenzenethiol
Description
Chemical Identification: 2-Amino-4,5-difluorobenzenethiol (CAS No. 131105-93-6) is a fluorinated aromatic thiol derivative characterized by an amino (-NH₂) group and two fluorine substituents at the 4- and 5-positions of the benzene ring. Its molecular structure combines electron-withdrawing fluorine atoms with a nucleophilic thiol (-SH) group, making it a versatile intermediate in organic synthesis and industrial research .
Applications: Primarily used in industrial and scientific research, this compound’s reactivity is leveraged in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Properties
IUPAC Name |
2-amino-4,5-difluorobenzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NS/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSUSXLCPJCIIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592546 | |
| Record name | 2-Amino-4,5-difluorobenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131105-93-6 | |
| Record name | 2-Amino-4,5-difluorobenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Functional Analogues
5-Fluoro-2-amino-4,6-dichloropyrimidine
Structure: Pyrimidine ring with amino (-NH₂), fluorine (5-position), and chlorine (4,6-positions). Key Differences:
- Core Structure: Pyrimidine (6-membered, two nitrogen atoms) vs.
- Substituents : Chlorine and fluorine in pyrimidine vs. fluorine and thiol in benzenethiol.
Biological Activity : - Exhibits potent inhibition of immune-activated nitric oxide (NO) production (IC₅₀ = 2 μM), surpassing reference compounds in activity .
Heterocyclic Amines (e.g., 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine)
Structure: Imidazopyridine core with amino and methylphenyl substituents. Key Differences:
- Core Structure: Fused bicyclic system (imidazo[4,5-b]pyridine) vs. monocyclic benzene.
- Functionality : Lacks thiol and fluorine substituents.
Biological Activity : - Carcinogenic in rodents, inducing colon, mammary, and lymphoid tumors via DNA adduct formation .
Substituent Effects on Reactivity and Bioactivity
Fluorine Substituents :
- In 5-fluoro-2-amino-4,6-dichloropyrimidine, fluorine contributes to high NO-inhibitory activity, suggesting fluorination at specific positions amplifies biological efficacy .
Thiol vs. Halogen/Amine Groups :
- The thiol group in 2-amino-4,5-difluorobenzenethiol confers nucleophilic reactivity, useful in metal chelation or disulfide bond formation.
- Chlorine in pyrimidine derivatives increases electrophilicity, possibly enhancing interaction with biological targets like NO synthase .
Data Table: Comparative Analysis of Key Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
